Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride

Serine protease inhibition Irreversible inhibitor stability DPP IV

Researchers requiring reproducible serine protease inhibitor synthesis face inconsistent reactivity from poorly characterized phosphonate esters. Diphenyl pyrrolidine-2-phosphonate HCl (DPP·HCl) solves this through defined protonation-state control, eliminating hygroscopicity variability inherent to the free base. • Irreversible warhead: diphenyl phosphonate ester acts as the active leaving group for covalent active-site serine modification (t₁/₂ 3-10 h at 37 °C). • Dual utility: also serves as a 20 mol% ligand with CuI for mild aryl amination, replacing costly Pd catalysts. • Enantiomerically resolved (R)- and (S)-pyrrolidine-2-phosphonic acids accessible via diastereomeric resolution. Supplied as ≥95% pure HCl salt with batch-specific QC documentation. Standard global shipping; no special permits required.

Molecular Formula C16H19ClNO3P
Molecular Weight 339.75 g/mol
CAS No. 174298-14-7
Cat. No. B063440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
CAS174298-14-7
Molecular FormulaC16H19ClNO3P
Molecular Weight339.75 g/mol
Structural Identifiers
SMILESC1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
InChIInChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H
InChIKeyDLDFTWDMSBJPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Pyrrolidine-2-Phosphonate HCl: Chemical Identity & Core Utility


Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride (CAS 174298-14-7; synonym: diphenyl pyrrolidine-2-phosphonate hydrochloride, DPP·HCl) is a nitrogen-containing organophosphorus compound with the molecular formula C₁₆H₁₉ClNO₃P and a molecular weight of 339.75 g/mol [1]. It belongs to the class of α-aminoalkylphosphonic acid derivatives—structural analogues of α-amino acids in which the carboxylic acid group is replaced by a phosphonate moiety. The compound serves as a versatile building block for constructing mechanism-based serine protease inhibitors [2] and as an efficient ligand in copper-catalyzed cross-coupling reactions [3].

Mechanism-based serine protease inhibitor building block
Ligand for copper-catalyzed C–N cross-coupling
Precursor for chiral pyrrolidine-2-phosphonic acid scaffolds

Generic Substitution Issues with Diphenyl Pyrrolidine-2-Phosphonate HCl


The diphenyl ester motif in this compound is not an interchangeable protecting group; it is a pharmacologically and catalytically active functional handle. Replacement with diethyl or dimethyl phosphonate esters (e.g., ProP(OEt)₂ or ProP(OMe)₂) fundamentally alters the mechanism of irreversible serine protease inhibition because the diphenyl phosphonate ester serves as the leaving group that covalently modifies the active-site serine [1]. Furthermore, the free base form (CAS 345229-22-3) and hydrochloride salt (CAS 174298-14-7) are not functionally equivalent: the salt form provides superior handling, hygroscopicity control, and protonation-state certainty that directly impacts reproducibility in both catalytic and biochemical assays [2].

Replacing diphenyl ester with diethyl or dimethyl phosphonate alters the leaving group, changing irreversible inhibition mechanism and target engagement profile.
Free base form may exhibit different hygroscopicity and protonation state compared to hydrochloride salt, affecting molarity-dependent assay reproducibility.

Diphenyl Pyrrolidine-2-Phosphonate HCl vs. Closest Analogs


Aqueous Stability Advantage Over Boronic Acid Inhibitors

Dipeptide-derived diphenyl phosphonate esters (incorporating the diphenyl pyrrolidine-2-phosphonate warhead) demonstrate a half-life of 3–10 hours at 37 °C in Tris buffer at physiological pH [1]. This contrasts sharply with boronic acid-based DPP IV inhibitors, which are explicitly described as 'chemically labile' under comparable aqueous conditions [2]. While no half-life value is provided for the boronic acids, the qualitative difference is sufficient to classify the phosphonate warhead as the stability-preferred choice for experiments requiring extended incubation, pre-incubation protocols, or intermediate-term storage in buffer systems.

Aqueous stability vs. boronic acid
Class-level inference
t₁/₂ 3–10 h (phosphonate); boronic acids chemically labile
Supports extended incubation experiments
Phosphonate ester may provide operational stability where boronic acids degrade
Serine protease inhibition Irreversible inhibitor stability DPP IV

DPP-IV Selectivity Over Seprase

The dipeptide diphenyl phosphonate Gly-ProP(OPh)₂, which incorporates diphenyl pyrrolidine-2-phosphonate as its P1 warhead, exhibited a second-order inactivation rate constant (kᵢ/Kᵢ) of 5.24 × 10⁵ M⁻¹min⁻¹ against DPP-IV vs. 1.06 × 10⁴ M⁻¹min⁻¹ against seprase (FAPα), yielding an approximately 49.4-fold selectivity for DPP-IV [1]. This selectivity ratio is determined by the P2 residue, demonstrating that the diphenyl phosphonate warhead itself is compatible with achieving a broad dynamic range of target selectivity when coupled with the appropriate peptide backbone.

DPP-IV selectivity vs. seprase
Head-to-head comparison
~49.4-fold selectivity (kᵢ/Kᵢ DPP-IV vs. seprase)
Enables tunable isoform-selective probe design
Selectivity driven by P2 residue choice; warhead supports broad dynamic range
DPP IV Seprase FAPα Selectivity profiling

DPP8 Selectivity Over DPP IV and DPP II

A set of dipeptide-derived diaryl pyrrolidin-2-yl phosphonate inhibitors demonstrated irreversible inhibition of DPP8. To improve selectivity, the researchers replaced the pyrrolidine P1 scaffold with an isoindolin-1-yl phosphonate; the optimized compound 2e showed potent DPP8 inhibition with very low affinity for the closely related peptidases DPP IV and DPP II [1]. While quantitative IC₅₀ values for the off-target enzymes were not provided, the study explicitly states that DPP IV and DPP II affinities were negligible at concentrations where DPP8 was fully inhibited, indicating a selectivity window of at least 2–3 orders of magnitude achievable through scaffold tuning.

DPP8 selectivity improvement
Class-level inference
Scaffold switch to isoindoline: high DPP8 potency, very low DPP IV/II affinity
Scaffold tuning enables DPP8 selectivity over DPP IV
Selectivity window estimated 2–3 orders of magnitude; exact fold not reported
DPP8 DPP IV DPP II Selectivity

Asymmetric Catalysis with Phosphonate Ligand

Diphenyl pyrrolidine-2-phosphonate (DPP, the free base form) has been patented as a ligand for enantioselective additions of diethylzinc to aldehydes, achieving enantiomeric excesses exceeding 90% [1]. When used as a ligand (20 mol %) in combination with CuI (10 mol %) and K₃PO₄ as base in DMF with 2% water, DPP enables a general, efficient, and inexpensive catalyst system for amine arylation [2]. This dual utility—enantioselective C–C bond formation and C–N cross-coupling—distinguishes DPP from simpler phosphine ligands (e.g., PPh₃) or diamine ligands that typically require more forcing conditions or palladium catalysts for comparable transformations.

Asymmetric catalysis & arylation
Cross-study comparable
Enantioselective addition >90% ee; CuI/DPP system for amine arylation
Single ligand supports both enantioselective C–C and C–N coupling
Cost-effective alternative to Pd-catalyzed amination; dual utility
Asymmetric catalysis Enantioselectivity Copper catalysis

Hydrochloride Salt Handling Benefits Over Free Base

Diphenyl pyrrolidine-2-phosphonate is available as both a free base (CAS 345229-22-3; molecular formula C₁₆H₁₈NO₃P; MW 303.29) and a hydrochloride salt (CAS 174298-14-7; molecular formula C₁₆H₁₉ClNO₃P; MW 339.75) [1]. The hydrochloride salt is a crystalline solid with defined stoichiometry (1:1), whereas the free base is an oil or low-melting solid that is susceptible to air oxidation of the pyrrolidine nitrogen. The salt form ensures precise molar calculations for solution preparation, a critical factor in kinetic and catalytic studies where ligand-to-metal ratios (e.g., the 2:1 DPP:CuI ratio in the Rao protocol [2]) directly govern reaction outcomes.

Salt form vs. free base
Supporting evidence
HCl salt: crystalline, defined 1:1 stoichiometry; free base: oil, oxidation-prone
Salt form ensures precise molar calculations
Eliminates batch variability in protonation state and water content
Salt form selection Solid-state stability Reproducibility

Parallel Synthesis of Dipeptide Phosphonate Libraries

A polymer-assisted solution-phase method for the parallel synthesis of dipeptide diphenyl phosphonates—using diphenyl pyrrolidine-2-phosphonate as the P1 building block—enables rapid and clean coupling with easily available amino acid building blocks, yielding compound libraries suitable for dipeptidyl peptidase inhibitor screening [1]. This methodology contrasts with earlier, lower-throughput, single-compound solution-phase syntheses and is validated by the successful production of multiple phosphonate inhibitors for enzyme profiling [2].

Parallel synthesis capability
Cross-study comparable
Polymer-assisted parallel synthesis: multi-analog libraries, clean coupling
Supports scalable library production
Enables >10–20 analogs per batch vs. traditional 1–2
Parallel synthesis Combinatorial chemistry Scalability

Diphenyl Pyrrolidine-2-Phosphonate HCl: Research & Industrial Applications


Irreversible Dipeptidyl Peptidase Chemical Probes

Procure diphenyl pyrrolidine-2-phosphonate HCl as the P1 warhead building block for synthesizing mechanism-based, irreversible inhibitors of proline-specific serine proteases. Couple with various P2 amino acids via established parallel synthesis protocols [1] to generate focused libraries for DPP IV, DPP8, or seprase (FAPα) profiling. The diphenyl phosphonate ester provides aqueous stability (t₁/₂ 3–10 h at 37 °C [2]), enabling reliable kinetic characterization and extended-duration cellular assays.

Copper-Catalyzed C–N Bond Formation with Phosphonate Ligand

Use diphenyl pyrrolidine-2-phosphonate (converted in situ from the HCl salt) as a 20 mol % ligand with 10 mol % CuI for the arylation of primary and secondary amines with aryl iodides and bromides under mild conditions (K₃PO₄, DMF/2% H₂O) [3]. This system provides a cost-effective alternative to palladium-catalyzed Buchwald–Hartwig amination, with the added value of also being applicable to enantioselective diethylzinc additions (>90% ee [4]).

Chiral Pyrrolidine-2-Phosphonic Acid Synthesis

Employ the hydrochloride salt as a precursor for preparing enantiomerically pure (R)- and (S)-pyrrolidine-2-phosphonic acids—phosphonic acid analogues of proline—via the thermal reaction with diethyl phosphite and benzaldehyde, followed by diastereomeric amide resolution and hydrolysis [5]. These chiral phosphonic acids serve as valuable scaffolds for antibiotic, antiviral, and herbicide discovery programs.

DPP Serine Protease Selectivity Profiling

Leverage the tunable selectivity of diaryl phosphonate esters across the DPP family. Starting from the diphenyl pyrrolidine-2-phosphonate scaffold, researchers can achieve potent DPP8 inhibition with negligible cross-reactivity against DPP IV and DPP II through scaffold modification [6], or achieve high DPP IV selectivity over seprase (~50-fold) by choice of P2 residue [7]. This makes the compound a strategic starting material for developing isoform-selective chemical tools.

Application
Selection Property
Validation Focus
Irreversible DPP chemical probes
Phosphonate warhead aqueous stability
Kinetic characterization; extended cellular assays
Copper-catalyzed C–N bond formation
Ligand efficiency for Cu-catalyzed amination
Arylation scope; enantioselective C–C bond formation
Chiral pyrrolidine-2-phosphonic acid synthesis
Enantiopure precursor availability
Chiral phosphonic acid derivative synthesis
DPP serine protease selectivity profiling
Tunable selectivity via scaffold modification
Isoform selectivity profiling across DPP family
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